molecular formula C12H20O3 B13634567 4-Ethyl-2-(3-methoxypropanoyl)cyclohexan-1-one

4-Ethyl-2-(3-methoxypropanoyl)cyclohexan-1-one

Cat. No.: B13634567
M. Wt: 212.28 g/mol
InChI Key: ABRBECFZCAJWLK-UHFFFAOYSA-N
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Description

4-Ethyl-2-(3-methoxypropanoyl)cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones This compound is characterized by a cyclohexane ring substituted with an ethyl group at the 4-position and a 3-methoxypropanoyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-(3-methoxypropanoyl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation of cyclohexanone with 3-methoxypropanal in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(3-methoxypropanoyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

4-Ethyl-2-(3-methoxypropanoyl)cyclohexan-1-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-2-(3-methoxypropanoyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can undergo nucleophilic addition reactions, while the methoxy group can participate in hydrogen bonding and other interactions. These properties make it a valuable intermediate in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler analog with a single ketone group.

    4-Ethylcyclohexanone: Similar structure but lacks the methoxypropanoyl group.

    2-(3-Methoxypropanoyl)cyclohexanone: Similar structure but lacks the ethyl group.

Uniqueness

4-Ethyl-2-(3-methoxypropanoyl)cyclohexan-1-one is unique due to the presence of both the ethyl and methoxypropanoyl groups, which confer distinct chemical and physical properties. These substituents enhance its reactivity and make it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

4-ethyl-2-(3-methoxypropanoyl)cyclohexan-1-one

InChI

InChI=1S/C12H20O3/c1-3-9-4-5-11(13)10(8-9)12(14)6-7-15-2/h9-10H,3-8H2,1-2H3

InChI Key

ABRBECFZCAJWLK-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=O)C(C1)C(=O)CCOC

Origin of Product

United States

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